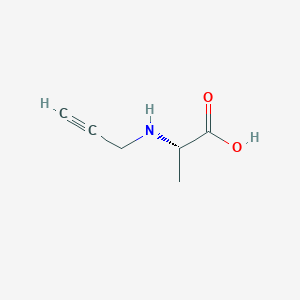![molecular formula C12H13Cl2N3O2 B12824820 2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-((2,4-Dichlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2,4-Dichlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the dichlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorophenol in the presence of a suitable base, such as potassium carbonate, to form the dichlorophenoxy derivative.
Attachment of the methylamine group: The final step involves the reaction of the dichlorophenoxy-oxadiazole intermediate with methylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-((2,4-Dichlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the dichlorophenoxy group.
Scientific Research Applications
2-(5-((2,4-Dichlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 2-(5-((2,4-Dichlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Disrupting cellular functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components and lead to cell death.
Comparison with Similar Compounds
Similar Compounds
2-(5-((2,4-Dichlorophenoxy)methyl)-1,2,4-triazol-3-yl)-N-methylethan-1-amine: Similar structure but contains a triazole ring instead of an oxadiazole ring.
2-(5-((2,4-Dichlorophenoxy)methyl)-1,2,4-thiadiazol-3-yl)-N-methylethan-1-amine: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
2-(5-((2,4-Dichlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13Cl2N3O2 |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-15-5-4-11-16-12(19-17-11)7-18-10-3-2-8(13)6-9(10)14/h2-3,6,15H,4-5,7H2,1H3 |
InChI Key |
CMPZCDMDCZMXKR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NOC(=N1)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)

![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)





![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)
